![molecular formula C11H16O3 B14272784 2-Methoxy-6-(2-methoxypropyl)phenol CAS No. 148425-14-3](/img/structure/B14272784.png)
2-Methoxy-6-(2-methoxypropyl)phenol
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Overview
Description
2-Methoxy-6-(2-methoxypropyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) and a methoxypropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-methoxypropyl)phenol can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenol with 2-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product can be purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-methoxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Methoxy-6-(2-methoxypropyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2-methoxypropyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
2-Methoxy-6-(2-propenyl)phenol:
2-Methoxy-4-propylphenol: This compound has a propyl group in place of the methoxypropyl group.
Uniqueness
2-Methoxy-6-(2-methoxypropyl)phenol is unique due to the presence of both a methoxy and a methoxypropyl group, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
148425-14-3 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-6-(2-methoxypropyl)phenol |
InChI |
InChI=1S/C11H16O3/c1-8(13-2)7-9-5-4-6-10(14-3)11(9)12/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
GZWVAQOPBFKHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)O)OC |
Origin of Product |
United States |
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